molecular formula C8H10O2 B14517844 6-Ethyl-5-methyl-2H-pyran-2-one CAS No. 62968-85-8

6-Ethyl-5-methyl-2H-pyran-2-one

Cat. No.: B14517844
CAS No.: 62968-85-8
M. Wt: 138.16 g/mol
InChI Key: FRSPXTMXSCBETJ-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-2H-pyran-2-one is a heterocyclic organic compound that belongs to the class of 2H-pyrans This compound is characterized by a six-membered ring containing one oxygen atom and a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-5-methyl-2H-pyran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with acetaldehyde in the presence of a base can lead to the formation of the desired pyranone ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ethyl-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Ethyl-5-methyl-2H-pyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

    6-Methyl-2H-pyran-2-one: Similar structure but lacks the ethyl group at the 6-position.

    5,6-Dihydro-2H-pyran-2-one: A reduced form of the pyranone ring.

    4-Hydroxy-2H-pyran-2-one: Contains a hydroxyl group at the 4-position.

Uniqueness: 6-Ethyl-5-methyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62968-85-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

6-ethyl-5-methylpyran-2-one

InChI

InChI=1S/C8H10O2/c1-3-7-6(2)4-5-8(9)10-7/h4-5H,3H2,1-2H3

InChI Key

FRSPXTMXSCBETJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)O1)C

Origin of Product

United States

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